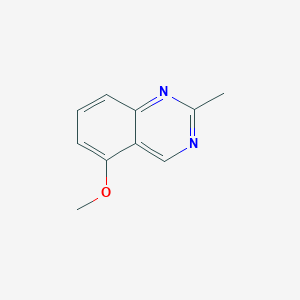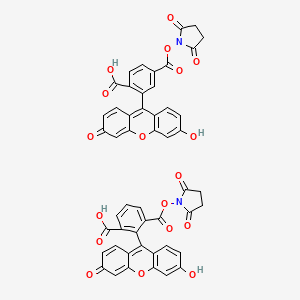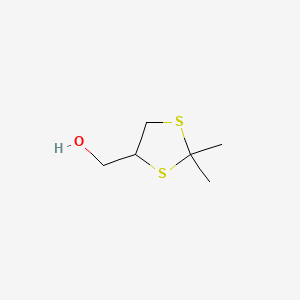
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol is an organic compound with the molecular formula C6H12OS2 It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Méthodes De Préparation
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the protection of carbonyl compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Mécanisme D'action
The mechanism of action of (2,2-dimethyl-1,3-dithiolan-4-yl)methanol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .
Comparaison Avec Des Composés Similaires
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar structure but contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,3-Dithiolane, 2,2-dimethyl-: This compound lacks the methanol group, which affects its solubility and reactivity.
2,2-Diethyl-1,3-dithiolane: This compound has ethyl groups instead of methyl groups, resulting in different steric and electronic effects.
Propriétés
Numéro CAS |
5694-47-3 |
|---|---|
Formule moléculaire |
C6H12OS2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol |
InChI |
InChI=1S/C6H12OS2/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 |
Clé InChI |
MPNNLCONPWKVOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCC(S1)CO)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

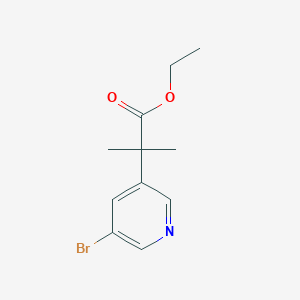
![2,4-Thiazolidinedione, 3-[[(2-methylphenyl)amino]methyl]-](/img/structure/B8801563.png)
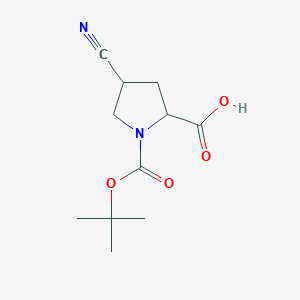
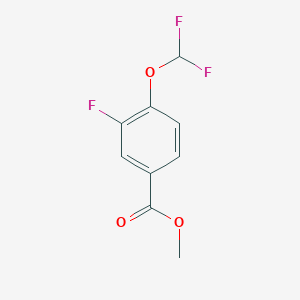
![6,6-Dimethyl-1,2,6,7-tetrahydrodicyclopenta[b,d]thiophen-3(5H)-one](/img/structure/B8801579.png)
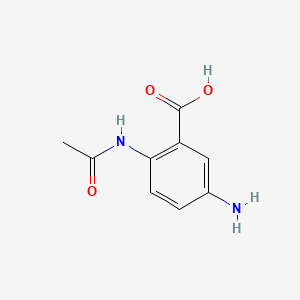
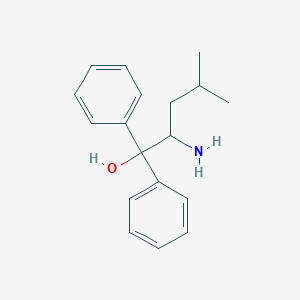
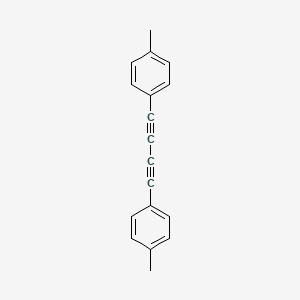
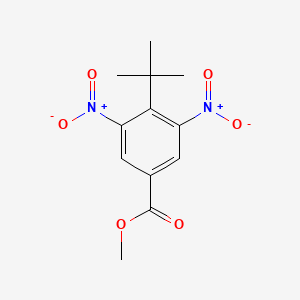
![2-Chloro-7-cyclopentyl-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8801628.png)
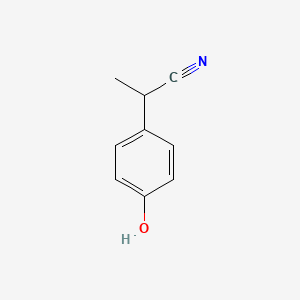
![2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B8801643.png)
